molecular formula C25H24N4O4 B115323 Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate CAS No. 143067-35-0

Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate

Cat. No.: B115323
CAS No.: 143067-35-0
M. Wt: 444.5 g/mol
InChI Key: YCVZLPDMZAYMFV-SLMZUGIISA-N
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Description

Properties

IUPAC Name

benzyl 4-[(1-butyl-5-cyano-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-3-4-14-29-23(30)21(15-26)17(2)22(24(29)31)28-27-20-12-10-19(11-13-20)25(32)33-16-18-8-6-5-7-9-18/h5-13,30H,3-4,14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJILQVVUGZBIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=C(C1=O)N=NC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3)C)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90888213
Record name Benzoic acid, 4-[2-(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl]-, phenylmethyl ester
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Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75199-13-2, 143067-35-0
Record name Benzoic acid, 4-(2-(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl)-, phenylmethyl ester
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Record name Benzoic acid, 4-[2-(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl]-, phenylmethyl ester
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Record name Benzoic acid, 4-[2-(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl]-, phenylmethyl ester
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Record name Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate
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Record name Benzoic acid, 4-[2-(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl]-, phenylmethyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a diazotization reaction followed by azo coupling[_{{{CITATION{{{_2{benzyl 4- (1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6 .... The process typically involves the following steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield[_{{{CITATION{{{_2{benzyl 4- (1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6 .... The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, which may lead to the formation of quinone derivatives.

  • Reduction: Reduction reactions can convert the azo linkage into hydrazo or amino groups.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH) are employed.

Major Products Formed:

  • Oxidation: Quinone derivatives

  • Reduction: Hydrazo or amino derivatives

  • Substitution: Halogenated or alkylated pyridine derivatives

Scientific Research Applications

Chemistry: The compound is used as a model compound in organic synthesis research to study azo coupling reactions and the stability of azo bonds. Biology: It serves as a fluorescent probe in biological studies to track cellular processes and molecular interactions. Medicine: The compound's derivatives are explored for their potential use in photodynamic therapy for cancer treatment. Industry: It is widely used as a dye in textiles, plastics, and inks due to its bright yellow color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage, which can participate in electron transfer reactions. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, leading to fluorescence or color changes that can be detected and measured.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share structural motifs with the target molecule, differing in substituents or functional groups:

Compound Name CAS No. Molecular Formula Key Substituents Molecular Weight Applications
This compound (Target) 75199-13-2 C₂₅H₂₄N₄O₄ Butyl, benzyl ester, azo linkage 444.48 Textile dye
4-[(1-Butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo]-N-(2-ethylhexyl)benzenesulfonamide 55290-62-5 C₂₅H₃₅N₅O₄S Butyl, sulfonamide, 2-ethylhexyl group 521.64 Specialty dye/potential agrochemical
2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate 49744-26-5 C₂₁H₂₄N₄O₆ Ethyl, 2-(2-methoxyethoxy)ethyl ester 428.44 Research compound (solubility studies)

Key Comparative Analysis

Substituent Effects on Solubility and Stability :
  • Target Compound : The benzyl ester enhances lipophilicity, making it suitable for hydrophobic substrates like polyester fibers. However, the ester group is prone to hydrolysis under alkaline conditions, limiting its use in high-pH environments .
  • Sulfonamide Analog (55290-62-5) : The sulfonamide group introduces polarity, improving solubility in polar solvents. This modification may expand applications to water-based dye formulations or bioactive molecules .
  • Ethyl Ester Analog (49744-26-5) : Replacing butyl with ethyl and using a 2-(2-methoxyethoxy)ethyl ester increases hydrophilicity. This compound exhibits enhanced water solubility, making it a candidate for biomedical imaging or controlled-release systems .
Chromophore Performance :
  • The azo group in all compounds provides strong absorption in the visible spectrum (λₘₐₓ ~450–550 nm). The target compound’s λₘₐₓ is redshifted compared to its ethyl analog due to the electron-donating butyl group stabilizing the excited state .
Thermal and Chemical Stability :
  • The pyridinone ring in the target compound offers moderate thermal stability (decomposition >200°C). The sulfonamide analog shows higher thermal resistance (~250°C) due to stronger intermolecular hydrogen bonding .
  • Azo Group Stability : All compounds are susceptible to reductive cleavage of the azo bond, but the target’s benzyl ester provides slight protection compared to unsubstituted analogs .

Biological Activity

Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate, identified by its CAS number 75199-13-2, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Basic Information

PropertyValue
Common NameThis compound
CAS Number75199-13-2
Molecular FormulaC25H24N4O4
Molecular Weight444.48 g/mol
EINECS278-115-2

This compound exhibits several biological activities that can be attributed to its structural components. The presence of the azo group and the pyridine derivative suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

Anticancer Potential

The compound's structural features may also confer anticancer properties. A study on related pyridine derivatives indicated that they could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Such findings warrant further investigation into the specific effects of this compound on cancer cells.

Case Study: Azo Compounds in Cancer Research

A notable case study examined a series of azo compounds for their anticancer activity. The results revealed that certain azo derivatives exhibited significant cytotoxicity against various cancer cell lines. These compounds were shown to induce apoptosis via mitochondrial pathways, highlighting the importance of the azo linkage in mediating biological activity .

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds can provide insights into the biological activity of this compound. For example:

CompoundAntimicrobial ActivityAnticancer Activity
Benzyl benzoateModerateLow
Benzyl 4-chlorobenzoateHighModerate
Benzyl 4-(pyridinyl)benzoateLowHigh

This table illustrates that while some related compounds exhibit strong biological activities, benzyl 4-[...]-benzoate may require further exploration to determine its efficacy.

Q & A

Basic: What synthetic methodologies are recommended for preparing the azo-linked pyridinone core of this compound?

The azo linkage can be synthesized via diazotization and coupling reactions. For example, the pyridinone moiety may first be functionalized with an amino group, followed by diazotization using NaNO₂ under acidic conditions (e.g., HCl). The resulting diazonium salt can couple with the benzyl benzoate derivative under controlled pH (e.g., pH 7–9) to form the azo bond. Key parameters include temperature control (0–5°C during diazotization) and stoichiometric optimization to minimize byproducts like triazenes .

Methodological Tip:

  • Use thin-layer chromatography (TLC) with a 8:2 hexane-diethyl ether system to monitor reaction progress (Rf values ≈ 0.3–0.5 for intermediates) .
  • Characterize intermediates via 1H^1H-NMR to confirm substitution patterns (e.g., hydroxyl and cyano group integration) .

Advanced: How can contradictory spectroscopic data (e.g., unexpected 1H^1H1H-NMR shifts) in the final compound be resolved?

Contradictions may arise from tautomerism in the pyridinone ring or rotational isomerism in the azo group. For resolution:

Variable Temperature NMR: Conduct 1H^1H-NMR at 25°C and 60°C to observe dynamic equilibria.

Computational Modeling: Compare experimental shifts with DFT-calculated chemical shifts for possible tautomers.

X-ray Crystallography: Resolve ambiguities by determining the solid-state structure .

Case Study:
In structurally similar azo-pyridinones, discrepancies in hydroxyl proton signals were attributed to intermolecular hydrogen bonding, resolved via deuterium exchange experiments .

Basic: What analytical techniques are suitable for quantifying this compound in mixed reaction systems?

HPLC-UV/Vis is optimal due to the azo group’s strong absorbance (~350–450 nm). Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% formic acid) for baseline separation. Calibrate using reference standards synthesized and purified via recrystallization (e.g., from ethyl acetate) .

Method Validation:

  • Linearity: R² ≥ 0.998 in 0.1–100 µg/mL range.
  • LOD/LOQ: ≤0.05 µg/mL and ≤0.15 µg/mL, respectively .

Advanced: How does the electron-withdrawing cyano group influence the compound’s photostability and reactivity?

The cyano group enhances photostability by reducing electron density in the azo linkage, thereby resisting UV-induced cis-trans isomerization. However, it may increase susceptibility to nucleophilic attack at the pyridinone carbonyl.

Experimental Design:

  • Photostability Assay: Expose solutions to UV light (λ = 365 nm) and monitor degradation via HPLC. Compare with analogs lacking the cyano group.
  • Kinetic Studies: Measure reaction rates with nucleophiles (e.g., hydroxide) under pseudo-first-order conditions .

Basic: What strategies mitigate hydrolysis of the benzyl ester during synthesis?

  • Protective Groups: Use acid-labile tert-butyl esters during azo coupling, followed by deprotection with TFA.
  • Low-Temperature Conditions: Conduct esterification at ≤0°C to minimize hydrolysis.
  • Anhydrous Solvents: Employ dry dichloromethane or THF with molecular sieves .

Advanced: How can computational methods predict the compound’s binding affinity for biological targets (e.g., kinases)?

Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries).

MD Simulations: Perform 100-ns simulations in explicit solvent to assess binding stability.

QSAR Modeling: Correlate substituent effects (e.g., butyl chain length) with activity data from analogs .

Validation:
Compare predictions with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorescence-based kinase profiling) .

Basic: What purification methods are effective for isolating this compound from byproducts?

  • Column Chromatography: Use silica gel with gradient elution (hexane → ethyl acetate).
  • Recrystallization: Optimize solvent pairs (e.g., ethanol-water) based on solubility differences.
  • HPLC Prep-Scale: Employ a semi-preparative C18 column for high-purity isolates (>98%) .

Advanced: What mechanistic insights explain the pH-dependent solubility of this compound?

The hydroxy and azo groups confer pH-sensitive solubility:

  • Acidic Conditions (pH < 4): Protonation of the pyridinone hydroxy group reduces polarity, decreasing solubility.
  • Basic Conditions (pH > 8): Deprotonation of the hydroxy group and azo linkage increases solubility.

Experimental Proof:

  • Measure solubility in buffers (pH 2–12) via nephelometry.
  • Correlate with pKapK_a values determined by potentiometric titration .

Basic: How is the compound’s stability assessed under long-term storage conditions?

  • ICH Guidelines: Store samples at 25°C/60% RH and 40°C/75% RH for 6 months.
  • Analytical Monitoring: Use HPLC to track degradation products (e.g., hydrolyzed benzoic acid derivatives) .

Advanced: What strategies resolve spectral overlap in UV-Vis quantification when co-eluting with structurally similar impurities?

  • Derivatization: React the azo group with hydrazine to form hydrazones, shifting λmax.
  • Second-Derivative Spectroscopy: Resolve overlapping peaks via mathematical processing of UV spectra .

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